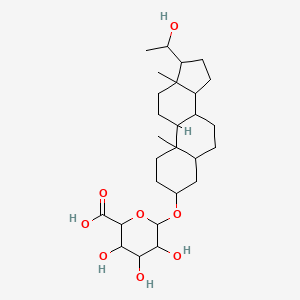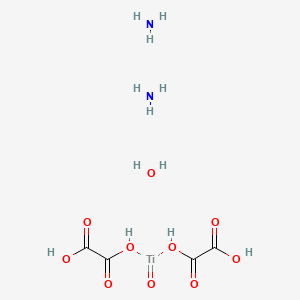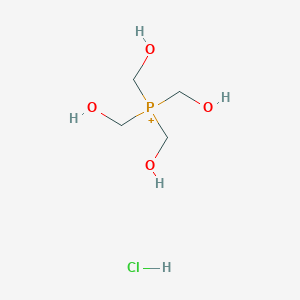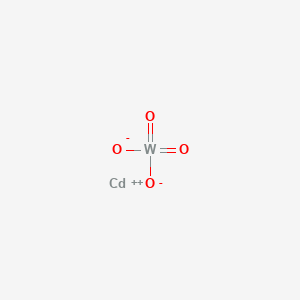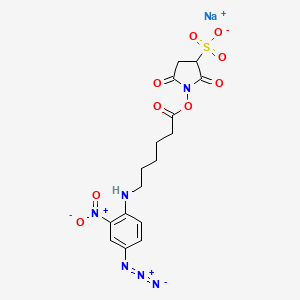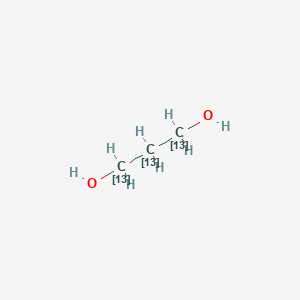
3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid is a thiophene derivative known for its unique chemical structure and properties. Thiophene derivatives are widely studied due to their applications in various fields such as organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the thiophene ring, often using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Bromine, chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. In the context of organic electronics, it facilitates hole injection between electrodes and semiconducting layers by reducing energy barriers . This property is crucial for enhancing the performance and efficiency of devices like OLEDs and OPVs .
Comparison with Similar Compounds
Similar Compounds
Poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl): Used in similar applications such as organic electronics.
2-Methoxy-5-methylthiophene: Another thiophene derivative with distinct properties and applications.
Uniqueness
3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid is unique due to its specific functional groups, which impart distinct chemical and physical properties. Its ability to facilitate hole injection in electronic devices sets it apart from other thiophene derivatives .
Properties
Molecular Formula |
C9H12O5S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
3-methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O5S/c1-12-3-4-14-7-5-6(13-2)8(15-7)9(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
SBHYALKFSCTHIR-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(S1)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



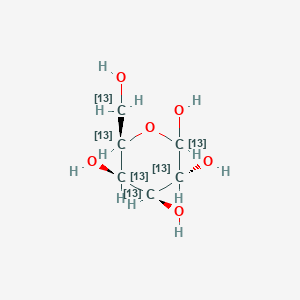
![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)

![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)

